molecular formula C9H11NO2 B13890729 6-(3-oxobutyl)-1H-pyridin-2-one

6-(3-oxobutyl)-1H-pyridin-2-one

Cat. No.: B13890729
M. Wt: 165.19 g/mol
InChI Key: KIYPOFAMGBCKEX-UHFFFAOYSA-N
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Description

6-(3-oxobutyl)-1H-pyridin-2-one is an organic compound that belongs to the pyridinone family. This compound is characterized by a pyridinone ring substituted with a 3-oxobutyl group at the 6-position. Pyridinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-oxobutyl)-1H-pyridin-2-one typically involves the reaction of a pyridinone derivative with a suitable 3-oxobutylating agent. One common method is the Michael addition reaction, where a pyridinone is reacted with methyl vinyl ketone under acidic conditions to yield the desired product . The reaction is usually carried out in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-(3-oxobutyl)-1H-pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 6-(3-hydroxybutyl)-1H-pyridin-2-one.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-oxobutyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Higher oxidation state pyridinones.

    Reduction: 6-(3-hydroxybutyl)-1H-pyridin-2-one.

    Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(3-oxobutyl)-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-oxobutyl)-1H-pyridin-2-one is unique due to its specific substitution pattern and the presence of the pyridinone ring

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

6-(3-oxobutyl)-1H-pyridin-2-one

InChI

InChI=1S/C9H11NO2/c1-7(11)5-6-8-3-2-4-9(12)10-8/h2-4H,5-6H2,1H3,(H,10,12)

InChI Key

KIYPOFAMGBCKEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC=CC(=O)N1

Origin of Product

United States

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